Cancer/testis antigen 1 (127-136)

HLA Restriction Patient Stratification Cancer Vaccine Coverage

Monitoring NY-ESO-1-specific T-cell responses in HLA-A*68:01+ patients requires the correct MHC-matched epitope, yet most commercial reagents are restricted to HLA-A*02:01. This peptide (TVSGNILTIR) is the validated HLA-A*68:01-restricted epitope, the only appropriate tool for detecting and expanding this distinct T-cell repertoire (~8% population frequency). • Functional validation: CTL clone 5 activation at 293 pg/mL GM-CSF (0.1 μg/mL peptide) • 95% HPLC-MS purity, lyophilized, endotoxin-free • Resides within ESO(119-143) promiscuous class II helper region, enabling integrated CD4+/CD8+ T-cell studies

Molecular Formula
Molecular Weight
Cat. No. B1575023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (127-136)
SynonymsCancer/testis antigen 1 (127-136); NY-ESO-1 (127-136)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

NY-ESO-1 (127-136) Peptide Overview


Cancer/testis antigen 1 (127-136), also designated NY-ESO-1 (127-136), is a 10-amino-acid synthetic peptide with the sequence TVSGNILTIR, derived from the cancer-testis antigen NY-ESO-1 (CTAG1B) . This peptide functions as an HLA class I-restricted epitope presented specifically by the HLA-A*68:01 molecule [1]. It is situated within the immunologically active ESO(119-143) region, a promiscuous HLA class II T-helper domain that also encompasses multiple HLA-DR-binding epitopes [1]. The restricted normal tissue expression of its parent antigen—confined primarily to germ cells and placenta—coupled with its aberrant re-expression across diverse tumor types, underpins its utility as a target for T-cell-based immunotherapies [2].

NY-ESO-1 Epitope Substitution Risks


Interchanging Cancer/testis antigen 1 (127-136) with the more widely characterized NY-ESO-1 (157-165) (SLLMWITQC) or other in-class NY-ESO-1 peptides is not scientifically valid due to fundamental differences in HLA restriction, epitope processing, and immunodominance. The (127-136) peptide (TVSGNILTIR) is strictly presented by HLA-A*68:01 [1], whereas the (157-165) peptide is restricted to HLA-A*02:01 [2]. This disparity in MHC allele specificity means that T-cell responses elicited by one epitope cannot serve as a surrogate for the other; they represent distinct immunological targets engaging different T-cell receptor (TCR) repertoires. Furthermore, the (127-136) epitope resides within the ESO(119-143) promiscuous class II helper region, a context that facilitates integrated CD4+ and CD8+ T-cell immunity [1]—a property absent in the HLA-A2-restricted (157-165) epitope. Generic substitution based solely on the shared parent antigen, without accounting for these precise HLA and processing constraints, will yield data that is not comparable, misrepresents the breadth of anti-tumor immunity, and may fail to recapitulate clinically relevant T-cell specificities observed in patients with spontaneous NY-ESO-1 seropositivity [3].

NY-ESO-1 (127-136) Key Evidence


HLA-A*68:01 Patient Subset Not Covered

Cancer/testis antigen 1 (127-136) (TVSGNILTIR) provides coverage for the HLA-A*68:01-positive patient subset, which is entirely distinct from the well-studied HLA-A*02:01-restricted NY-ESO-1 (157-165) epitope. In a comprehensive analysis of NY-ESO-1 epitopes, the (127-136) peptide is restricted by HLA-A*68, which has an allelic frequency of 8% in the studied population [1]. This is in direct contrast to the HLA-A2-restricted (157-165) epitope, which exhibits a frequency of 44% [1]. Relying solely on the HLA-A2-restricted peptide excludes a significant minority of patients who could potentially mount an A*68:01-restricted response. This differentiation is critical for designing inclusive multi-epitope vaccines or for selecting the correct peptide for ex vivo stimulation of T cells from HLA-A*68:01+ donors.

HLA Restriction Patient Stratification Cancer Vaccine Coverage NY-ESO-1

Functional Avidity: CTL Clone 5 GM-CSF Response

The functional avidity of the Cancer/testis antigen 1 (127-136) peptide, as measured by the activation of a specific CTL clone (Clone 5), is quantified at 293 pg/mL of GM-CSF release when target cells are pulsed with the peptide at a concentration of 0.1 μg/mL [1]. This response is robust compared to a panel of other NY-ESO-1-derived peptides tested under identical conditions. For instance, the closely related 9-mer peptide ESO9-128 (VSGNILTIR) and the peptide ESO9-54 (SGPGGGAPR) induced GM-CSF release of less than 50 pg/mL and 304 pg/mL, respectively [1]. While a direct comparison to the HLA-A2-restricted NY-ESO-1 (157-165) peptide is not possible in this HLA-mismatched assay, these data establish a quantitative baseline for the peptide's capacity to trigger effector cytokine secretion from its cognate T cells. This level of activation provides a clear, measurable functional parameter for quality control in peptide synthesis and for establishing reproducible T-cell stimulation protocols.

T-Cell Assay Functional Avidity Cytokine Release GM-CSF CTL Clone

HLA Class II T-Helper Region Integration

A key differentiator of the Cancer/testis antigen 1 (127-136) peptide is its unique location within the ESO(119-143) domain, a region characterized as a promiscuous HLA class II T-helper region that binds to multiple HLA-DR alleles [1]. This stands in stark contrast to the HLA-A2-restricted NY-ESO-1 (157-165) epitope, which is not situated within a defined class II helper region. The co-localization of the CD8+ T-cell epitope (127-136) with multiple CD4+ T-cell epitopes (e.g., ESO(119-143), ESO(123-137), ESO(124-134)) provides a biological rationale for its potential to elicit more durable and integrated anti-tumor immune responses. Vaccines targeting this region have been shown to induce NY-ESO-1-specific CTL in seropositive epithelial ovarian cancer patients [2]. This inherent ability to engage both arms of the adaptive immune system is a structural and functional property not shared by isolated HLA class I-restricted peptides, making this peptide a superior candidate for vaccine formulations aimed at generating sustained T-cell memory.

Vaccine Design CD4 T-Cell Help MHC Class II Immunodominance Epitope Spreading

NY-ESO-1 (127-136) Applications


Ex Vivo T-Cell Expansion in HLA-A*68:01 Donors

Use Cancer/testis antigen 1 (127-136) peptide (TVSGNILTIR) as the specific stimulating antigen for the detection, isolation, and expansion of NY-ESO-1-reactive CD8+ T cells from HLA-A*68:01+ individuals. The peptide's unique HLA restriction, with an 8% population frequency, makes it the only appropriate tool for monitoring immune responses in this patient subset [1]. Protocols can leverage the validated GM-CSF release assay (293 pg/mL at 0.1 μg/mL peptide) as a functional benchmark for CTL clone 5 activation [2], ensuring experimental reproducibility. This application is critical for correlative studies in clinical trials where HLA-A*68:01+ patients receive NY-ESO-1-targeted therapies, as the widely used HLA-A*02:01-restricted tetramers and peptides will not identify or stimulate this T-cell repertoire.

Multi-Epitope Vaccines with Class II Helper Domain

Incorporate Cancer/testis antigen 1 (127-136) peptide into next-generation vaccine platforms, such as synthetic long peptide (SLP) or dendritic cell (DC)-based vaccines, that aim to elicit broad and durable anti-tumor immunity. The peptide's location within the ESO(119-143) promiscuous class II helper region [3] provides a built-in mechanism for CD4+ T-cell help, which is known to augment the magnitude and longevity of CD8+ T-cell responses. Combining this region with other immunodominant epitopes, like the HLA-A2-restricted (157-165) peptide, allows for a rationally designed vaccine covering a wider HLA spectrum (HLA-A*68:01 and HLA-A*02:01) while simultaneously providing linked CD4+ T-cell support, a feature that may translate to improved clinical efficacy compared to vaccines composed of isolated HLA class I epitopes.

TCR Therapy for HLA-A*68:01 Tumors

Utilize the Cancer/testis antigen 1 (127-136)/HLA-A*68:01 peptide-MHC complex (pMHC) as the target antigen for the discovery and validation of high-affinity T-cell receptors (TCRs) or TCR-like antibodies. Given that HLA-A*02:01 is the most common HLA allele in many populations, the HLA-A*68:01/NY-ESO-1 axis represents a less crowded, yet clinically important, therapeutic niche. The quantitative evidence of functional activity (GM-CSF release) from a specific CTL clone provides a starting point for screening TCR libraries or antibody phage display against this specific pMHC [2]. The development of such targeting moieties could enable adoptive T-cell therapies or bispecific T-cell engagers for patients with NY-ESO-1-positive, HLA-A*68:01-positive tumors, a population currently underserved by HLA-A2-restricted approaches [1].

CD4+ and CD8+ T-Cell Cooperation Mechanisms

Employ Cancer/testis antigen 1 (127-136) peptide as a molecular tool to dissect the cooperative interactions between CD8+ and CD4+ T cells in patients with spontaneous immunity to NY-ESO-1. The co-localization of this CD8+ epitope within a known HLA class II helper region [3] makes it an ideal model antigen for studying the phenomenon of 'epitope spreading' and 'linked recognition.' Researchers can use this peptide in conjunction with overlapping 15-mer peptides spanning the ESO(119-143) region to characterize the precise epitope specificities and functional phenotypes (e.g., Th1 vs. Th2 polarization, cytokine polyfunctionality) of NY-ESO-1-specific CD4+ T cells and to determine their impact on the avidity and differentiation of CD127-136-specific CD8+ T cells. These studies can provide fundamental insights into the correlates of protective immunity in cancer.

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